molecular formula C22H36O5 B161380 (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid CAS No. 26198-80-1

(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid

Cat. No.: B161380
CAS No.: 26198-80-1
M. Wt: 380.5 g/mol
InChI Key: PNKJEXAWAIJTRO-ULHTUUQVSA-N
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Description

1a,1b-dihomo Prostaglandin E2 (PGE2) is a rare polyunsaturated fatty acid first identified in extracts of sheep vesicular gland microsomes, known to contain COX, incubated with adrenic acid. 1a,1b-dihomo PGE2 has also been identified in conditioned media of RAW 264.7 macrophages stimulated with endotoxin and arachidonic acid (AA; ). This product is thought to be produced by elongation of AA to adrenic acid, which is then metabolized sequentially by COX and PGE synthase.

Mechanism of Action

Target of Action

1a,1b-Dihomoprostaglandin E2, also known as (Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid, is a rare polyunsaturated fatty acid . The primary targets of this compound are the enzymes Cyclooxygenase (COX) and Prostaglandin E synthase .

Mode of Action

The compound interacts with its targets in a sequential manner. It is thought to be produced by the elongation of arachidonic acid (AA) to adrenic acid, which is then metabolized sequentially by COX and Prostaglandin E synthase .

Biochemical Pathways

The biochemical pathway involved in the action of 1a,1b-Dihomoprostaglandin E2 is the Cyclooxygenase Pathway . This pathway is crucial in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and immunity.

Action Environment

The action, efficacy, and stability of 1a,1b-Dihomoprostaglandin E2 can be influenced by various environmental factors. For instance, the presence of endotoxins and arachidonic acid has been shown to stimulate the production of this compound in macrophages . Other factors, such as pH and temperature, could also potentially affect its stability and activity.

Biochemical Analysis

Biochemical Properties

1a,1b-Dihomoprostaglandin E2 plays a significant role in biochemical reactions, particularly in the cyclooxygenase (COX) pathway. It is produced by the elongation of arachidonic acid to adrenic acid, which is then metabolized sequentially by COX and prostaglandin E synthase . This compound interacts with various enzymes, including COX and prostaglandin E synthase, facilitating the conversion of adrenic acid into 1a,1b-Dihomoprostaglandin E2. These interactions are crucial for the compound’s role in inflammation and immune responses.

Cellular Effects

1a,1b-Dihomoprostaglandin E2 has been shown to influence various cellular processes. In rabbit renal interstitial cell cultures, it is released into the culture medium, indicating its role in cellular signaling . This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the production of other prostaglandins, thereby influencing inflammatory responses and immune cell activity.

Molecular Mechanism

The molecular mechanism of 1a,1b-Dihomoprostaglandin E2 involves its binding interactions with specific biomolecules. It binds to COX enzymes, facilitating the conversion of adrenic acid into the compound itself . This binding interaction is essential for its role in the COX pathway. Additionally, 1a,1b-Dihomoprostaglandin E2 may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1a,1b-Dihomoprostaglandin E2 can change over time. The compound is relatively stable when stored at -20°C and has a shelf life of at least two years . Over time, its degradation products may influence its activity and function. Long-term studies in vitro and in vivo have shown that 1a,1b-Dihomoprostaglandin E2 can have sustained effects on cellular function, particularly in the context of inflammation and immune responses.

Dosage Effects in Animal Models

The effects of 1a,1b-Dihomoprostaglandin E2 vary with different dosages in animal models. At lower doses, it may have beneficial effects on inflammation and immune responses. At higher doses, it could potentially cause toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s activity significantly changes beyond a certain dosage.

Metabolic Pathways

1a,1b-Dihomoprostaglandin E2 is involved in the cyclooxygenase pathway, where it is synthesized from adrenic acid through the action of COX and prostaglandin E synthase . This metabolic pathway is crucial for the production of various prostaglandins, which play essential roles in inflammation and immune responses. The compound’s involvement in this pathway highlights its significance in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 1a,1b-Dihomoprostaglandin E2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects. The compound’s distribution is essential for its role in modulating cellular processes and signaling pathways.

Subcellular Localization

1a,1b-Dihomoprostaglandin E2 is localized in specific subcellular compartments, where it can interact with target biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function in modulating cellular processes and signaling pathways.

Properties

IUPAC Name

(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18?,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKJEXAWAIJTRO-ULHTUUQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)C1C/C=C\CCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26198-80-1
Record name 1a,1b-Dihomoprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Reactant of Route 2
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Reactant of Route 4
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Reactant of Route 5
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid
Reactant of Route 6
(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid

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